methyl 4-oxo-2-sulfanylidene-3-({[(thiophen-2-yl)methyl]carbamoyl}methyl)-1,2,3,4-tetrahydroquinazoline-7-carboxylate methyl 4-oxo-2-sulfanylidene-3-({[(thiophen-2-yl)methyl]carbamoyl}methyl)-1,2,3,4-tetrahydroquinazoline-7-carboxylate
Brand Name: Vulcanchem
CAS No.: 946216-09-7
VCID: VC11986107
InChI: InChI=1S/C17H15N3O4S2/c1-24-16(23)10-4-5-12-13(7-10)19-17(25)20(15(12)22)9-14(21)18-8-11-3-2-6-26-11/h2-7H,8-9H2,1H3,(H,18,21)(H,19,25)
SMILES: COC(=O)C1=CC2=C(C=C1)C(=O)N(C(=S)N2)CC(=O)NCC3=CC=CS3
Molecular Formula: C17H15N3O4S2
Molecular Weight: 389.5 g/mol

methyl 4-oxo-2-sulfanylidene-3-({[(thiophen-2-yl)methyl]carbamoyl}methyl)-1,2,3,4-tetrahydroquinazoline-7-carboxylate

CAS No.: 946216-09-7

Cat. No.: VC11986107

Molecular Formula: C17H15N3O4S2

Molecular Weight: 389.5 g/mol

* For research use only. Not for human or veterinary use.

methyl 4-oxo-2-sulfanylidene-3-({[(thiophen-2-yl)methyl]carbamoyl}methyl)-1,2,3,4-tetrahydroquinazoline-7-carboxylate - 946216-09-7

Specification

CAS No. 946216-09-7
Molecular Formula C17H15N3O4S2
Molecular Weight 389.5 g/mol
IUPAC Name methyl 4-oxo-3-[2-oxo-2-(thiophen-2-ylmethylamino)ethyl]-2-sulfanylidene-1H-quinazoline-7-carboxylate
Standard InChI InChI=1S/C17H15N3O4S2/c1-24-16(23)10-4-5-12-13(7-10)19-17(25)20(15(12)22)9-14(21)18-8-11-3-2-6-26-11/h2-7H,8-9H2,1H3,(H,18,21)(H,19,25)
Standard InChI Key PGHUMQUYOZOKIQ-UHFFFAOYSA-N
SMILES COC(=O)C1=CC2=C(C=C1)C(=O)N(C(=S)N2)CC(=O)NCC3=CC=CS3
Canonical SMILES COC(=O)C1=CC2=C(C=C1)C(=O)N(C(=S)N2)CC(=O)NCC3=CC=CS3

Introduction

Structural Characteristics and Physicochemical Properties

Molecular Architecture

The compound’s structure features a tetrahydroquinazoline scaffold substituted at position 3 with a carbamoylmethyl group and at position 7 with a methyl carboxylate. The thiophene ring, attached via a methylene bridge to the carbamoyl moiety, introduces sulfur-based electronic effects that may influence binding interactions. Key structural attributes include:

  • Quinazoline Core: A partially saturated bicyclic system with nitrogen atoms at positions 1 and 3, contributing to basicity and hydrogen-bonding potential.

  • Thiophene Moiety: A five-membered aromatic ring with a sulfur atom, enhancing lipophilicity and π-π stacking capabilities .

  • Sulfanylidene Group: A thioketone functional group (C=S\text{C=S}) at position 2, which may participate in tautomerism or coordinate with metal ions .

The IUPAC name, methyl 4-oxo-3-[2-oxo-2-(thiophen-2-ylmethylamino)ethyl]-2-sulfanylidene-1H-quinazoline-7-carboxylate, reflects these substituents.

Spectroscopic and Computational Data

The compound’s SMILES string (COC(=O)C1=CC2=C(C=C1)C(=O)N(C(=S)N2)CC(=O)NCC3=CC=CS3) and InChIKey (PGHUMQUYOZOKIQ-UHFFFAOYSA-N) provide unambiguous identifiers for database searches. Density functional theory (DFT) calculations could predict its electronic properties, though such studies are absent in current literature. Comparative analysis with analogous quinazolines suggests a planar geometry for the aromatic systems, with the thiophene ring adopting a syn conformation relative to the quinazoline core .

Table 1: Physicochemical Properties

PropertyValue
Molecular FormulaC17H15N3O4S2\text{C}_{17}\text{H}_{15}\text{N}_{3}\text{O}_{4}\text{S}_{2}
Molecular Weight389.5 g/mol
CAS Registry Number946216-09-7
Hydrogen Bond Donors2
Hydrogen Bond Acceptors7
Topological Polar Surface Area144 Ų
LogP (Predicted)2.1 ± 0.3

Data sourced from PubChem and VulcanChem .

Synthesis and Synthetic Optimization

Established Synthetic Routes

The compound is synthesized via a multi-step sequence beginning with the formation of the quinazoline core. A representative pathway involves:

  • Quinazoline Core Construction: Cyclocondensation of anthranilic acid derivatives with urea or thiourea under acidic conditions yields the 2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one intermediate.

  • Carbamoylation: Reaction of the intermediate with chloroacetyl chloride, followed by coupling with (thiophen-2-yl)methylamine, introduces the carbamoylmethyl-thiophene substituent.

  • Esterification: Methanol-mediated esterification at position 7 completes the synthesis.

Challenges and Yield Optimization

Key challenges include controlling regioselectivity during carbamoylation and minimizing epimerization at chiral centers. Reported yields for analogous quinazolines range from 35–50%, suggesting room for improvement via microwave-assisted synthesis or catalytic methods .

Comparative Analysis with Related Compounds

Table 2: Structural and Functional Comparisons

CompoundMolecular TargetIC50 (nM)Reference
Target Compound (946216-09-7)Hypothesized: EGFRN/A
4-Oxo-2-sulfanylidene-thiazolidin-3-ylVEGFR-2120
Methyl quinazoline-7-carboxylate analogDHFR85

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